molecular formula C13H11ClN2O4 B5593763 methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate

methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate

Cat. No.: B5593763
M. Wt: 294.69 g/mol
InChI Key: GATQNMVIKYJIFM-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C13H11ClN2O4 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0407345 g/mol and the complexity rating of the compound is 379. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Radiolabeled Compounds

Taylor et al. (1996) outlined a synthesis method for radiolabeled compounds using a derivative of methyl 2-{[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]amino}benzoate. This process involves the preparation of 4-amino[7-14C]benzoic acid followed by its coupling and reduction to yield a compound with significant specific activity, highlighting its potential in radiochemical applications (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Heterocyclic System Synthesis

Selič et al. (1997) demonstrated the use of a similar chemical structure in the synthesis of heterocyclic systems. Their work involved the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones among other compounds, showcasing the versatility of this compound derivatives in synthetic organic chemistry (Selič, Grdadolnik, & Stanovnik, 1997).

Polymer Synthesis Applications

Kricheldorf and Thomsen (1992) explored the compound's utility in creating thermotropic polyesters, based on related chemical structures. They synthesized 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid from related compounds and utilized it to prepare various polyesters, indicating the role of such derivatives in developing materials with specific thermal properties (Kricheldorf & Thomsen, 1992).

Supramolecular Structures

Portilla et al. (2007) reported on the formation of hydrogen-bonded supramolecular structures from compounds structurally akin to this compound. Their studies on substituted 4-pyrazolylbenzoates led to discoveries about how variations in molecular structure could influence the dimensionality of hydrogen-bonded assemblies, suggesting potential applications in molecular engineering and crystallography (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific data, it’s safe to assume that it should be handled with gloves and eye protection, and exposure to skin, eyes, or ingestion should be avoided .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

Properties

IUPAC Name

methyl 2-[(4-chloro-3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-7-10(14)11(20-16-7)12(17)15-9-6-4-3-5-8(9)13(18)19-2/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATQNMVIKYJIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670130
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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